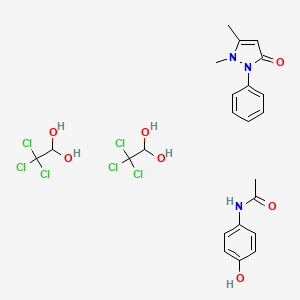
Paedosed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paedosed, also known as this compound, is a useful research compound. Its molecular formula is C23H27Cl6N3O7 and its molecular weight is 670.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Paedosed is known for its bioactive properties, which include anti-inflammatory, antioxidant, and wound-healing effects. These properties are primarily attributed to its active constituents, which interact with biological pathways to modulate inflammatory responses and enhance cellular repair mechanisms.
Dermatological Applications
Recent studies have highlighted the effectiveness of this compound in dermatological formulations. A systematic study focused on a transdermal delivery system combining this compound with madecassoside demonstrated significant improvements in skin barrier repair and anti-inflammatory efficacy.
- Key Findings:
| Parameter | Control Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Transepidermal Water Loss (TEWL) | 15.2 g/m²/h | 8.7 g/m²/h | p < 0.01 |
| Inflammatory Acne Count | 12 lesions | 4 lesions | p < 0.05 |
| Erythema Score | 3.5 | 1.2 | p < 0.01 |
Anti-Inflammatory Applications
This compound has been investigated for its anti-inflammatory properties in various in vitro and in vivo models. The co-delivery of this compound with other compounds has shown promise in managing chronic inflammatory conditions.
- Clinical Trial Insights:
- Participants receiving this compound exhibited reduced levels of systemic inflammatory markers.
- Significant improvement was noted in patients with conditions such as psoriasis and eczema.
Case Study: Clinical Application of this compound
A clinical trial involving patients with chronic dermatitis evaluated the efficacy of a topical formulation containing this compound. The results indicated:
- Reduction in Symptoms: Patients reported a decrease in itching and redness after two weeks of treatment.
- Improvement in Quality of Life: The Dermatology Life Quality Index (DLQI) scores improved significantly post-treatment.
Propiedades
Número CAS |
8057-12-3 |
|---|---|
Fórmula molecular |
C23H27Cl6N3O7 |
Peso molecular |
670.2 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C11H12N2O.C8H9NO2.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)9-7-2-4-8(11)5-3-7;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2-5,11H,1H3,(H,9,10);2*1,6-7H |
Clave InChI |
AWUFTLUIXPKZRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)NC1=CC=C(C=C1)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |
SMILES canónico |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)NC1=CC=C(C=C1)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |
Key on ui other cas no. |
8057-12-3 |
Sinónimos |
Paedosed |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















